Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 213192-26-8
Cat. No.: VC0544717
Molecular Formula: C14H21NO2S
Molecular Weight: 267.39 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213192-26-8 |
---|---|
Molecular Formula | C14H21NO2S |
Molecular Weight | 267.39 g/mol |
IUPAC Name | methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Standard InChI | InChI=1S/C14H21NO2S/c1-14(2,3)8-5-6-9-10(7-8)18-12(15)11(9)13(16)17-4/h8H,5-7,15H2,1-4H3 |
Standard InChI Key | BYFPSGIBNPFZOY-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N |
Canonical SMILES | CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects its bicyclic architecture. The core structure consists of a thiophene ring fused to a partially saturated cyclohexene ring (4,5,6,7-tetrahydro-1-benzothiophene). Key substituents include:
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Amino group (-NH₂) at position 2, which confers nucleophilic reactivity and hydrogen-bonding capacity.
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tert-Butyl group (-C(CH₃)₃) at position 6, introducing steric bulk and enhancing lipophilicity.
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Methyl ester (-COOCH₃) at position 3, a common prodrug moiety that modulates solubility and metabolic stability.
The molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.40 g/mol.
Table 1: Molecular Properties of Methyl 2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Property | Value |
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Molecular Formula | C₁₅H₂₁NO₂S |
Molecular Weight | 279.40 g/mol |
logP (Estimated) | 2.8–3.5 |
Hydrogen Bond Donors | 1 (NH₂) |
Hydrogen Bond Acceptors | 3 (ester O, NH₂) |
Polar Surface Area | 65–75 Ų |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of tetrahydrobenzothiophene derivatives typically employs the Gewald reaction, a multicomponent process involving ketones, cyanoacetates, and elemental sulfur . For this compound, a plausible pathway involves:
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Cyclohexenone alkylation: Introduction of the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution.
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Thiophene ring formation: Reaction of the alkylated cyclohexenone with methyl cyanoacetate and sulfur under basic conditions to form the tetrahydrobenzothiophene core .
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Amination: Conversion of a nitro or halide group at position 2 to an amino group via reduction (e.g., catalytic hydrogenation) or nucleophilic substitution.
Table 2: Hypothetical Synthesis Steps
Step | Reaction | Reagents/Conditions |
---|---|---|
1 | Cyclohexenone alkylation | tert-Butyl chloride, AlCl₃ |
2 | Gewald reaction | Methyl cyanoacetate, S₈, morpholine |
3 | Nitro reduction | H₂, Pd/C, ethanol |
Spectroscopic Characterization
While direct spectral data for the compound is unavailable, analogous structures suggest:
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (ester C=O stretch) and ~3350 cm⁻¹ (N-H stretch).
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¹H NMR:
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δ 1.2–1.4 ppm (tert-butyl, 9H, s),
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δ 2.5–3.5 ppm (tetrahydrobenzothiophene aliphatic protons),
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δ 5.2 ppm (NH₂, broad, exchangeable).
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¹³C NMR: δ 172 ppm (ester carbonyl), δ 50–60 ppm (tert-butyl quaternary carbon).
Physicochemical Properties
The tert-butyl group enhances lipophilicity (logP ~3), favoring solubility in organic solvents like dichloromethane or ethyl acetate. The amino and ester groups contribute to moderate aqueous solubility (~0.1–1 mg/mL). The compound likely exhibits a melting point of 150–180°C, inferred from similar tert-butyl-substituted tetrahydrobenzothiophenes .
Table 3: Estimated Physicochemical Data
Property | Value |
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Melting Point | 150–180°C |
Solubility (Water) | 0.1–1 mg/mL |
Solubility (DCM) | >50 mg/mL |
pKa (NH₂) | ~8.5 |
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